5-Fluoro-3-(2-fluoro-5-methoxyphenyl)benzoic acid
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Overview
Description
5-Fluoro-3-(2-fluoro-5-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H9F2O3 It is a derivative of benzoic acid, where the benzene ring is substituted with fluorine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-(2-fluoro-5-methoxyphenyl)benzoic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The reaction conditions generally include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-(2-fluoro-5-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The fluorine atoms can be reduced under specific conditions to form hydrogenated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-Fluoro-3-(2-fluoro-5-formylphenyl)benzoic acid, while reduction of the fluorine atoms can produce 5-Hydroxy-3-(2-hydroxy-5-methoxyphenyl)benzoic acid .
Scientific Research Applications
5-Fluoro-3-(2-fluoro-5-methoxyphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(2-fluoro-5-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzymes or receptors involved in various biological processes. The methoxy group also contributes to the compound’s lipophilicity, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-3-(2-methoxyphenyl)benzoic acid: Similar structure but lacks the additional fluorine atom.
2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: Contains a different functional group, leading to distinct chemical properties.
3-Fluoro-5-(2-fluoro-5-methylphenyl)benzoic acid: Similar structure with a methyl group instead of a methoxy group .
Uniqueness
5-Fluoro-3-(2-fluoro-5-methoxyphenyl)benzoic acid is unique due to the presence of both fluorine and methoxy groups, which confer specific electronic and steric properties. These substitutions can significantly influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-fluoro-5-(2-fluoro-5-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-11-2-3-13(16)12(7-11)8-4-9(14(17)18)6-10(15)5-8/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXNQAFKEYXNCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690134 |
Source
|
Record name | 2',5-Difluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262006-68-7 |
Source
|
Record name | 2',5-Difluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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